Home > Products > Screening Compounds P18044 > 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea - 1796920-47-2

3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Catalog Number: EVT-2512378
CAS Number: 1796920-47-2
Molecular Formula: C23H18FN5O4
Molecular Weight: 447.426
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

    Compound Description: (3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476) is a potent and orally active gastrin/CCK-B receptor antagonist. [, ] It selectively binds to gastrin/CCK-B receptors in rat brains, inhibiting the binding of [125I]CCK-8. [, ] YF476 also acts as a functional antagonist by inhibiting pentagastrin-induced gastric acid secretion in anesthetized rats and Heidenhain pouch dogs. [, ] Due to its excellent oral bioavailability and potent inhibitory effects, YF476 underwent clinical investigation for treating gastroesophageal reflux disease (GORD). [, ]

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

    Compound Description: (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022) is a 1,4-benzodiazepin-2-one-based gastrin/CCK-B receptor antagonist with poor water solubility. Research on YM022 focused on identifying its different crystalline forms (polymorphs) and improving its dissolution and absorption properties through solid dispersion and wet grinding techniques.

L-365,260

    Compound Description: L-365,260 ((3R-(+)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl urea)) is a potent and selective nonpeptide antagonist for brain cholecystokinin (CCK-B) and gastrin receptors. [, , , ] It exhibits high affinity binding to guinea pig brain membranes and effectively displaces the binding of 125I-CCK to brain receptors. This compound demonstrates potent dose-dependent inhibition of gastric acid secretion induced by various stimulants like pentagastrin, histamine, and bethanechol in rats. Additionally, L-365,260 significantly enhances antinociception mediated by endogenous enkephalins at both spinal and supraspinal levels, showcasing its potential in pain management.

3-(8-methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)benzamide (ND7001)

    Compound Description: 3-(8-methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)benzamide (ND7001) functions as a phosphodiesterase 2 (PDE2) inhibitor. It elevates both basal and N-methyl-D-aspartate- or detanonoate-stimulated cGMP levels in rat cerebral cortical neurons, contributing to increased cGMP signaling. This action leads to anxiolytic effects by antagonizing the anxiogenic impacts of restraint stress in mice and producing anxiolytic-like behaviors in nonstressed mice, particularly in the elevated plus-maze and hole-board tests.

MK-329 (formerly L364/718)

    Compound Description: MK-329 (formerly L364/718, (3S(−)‐N‐(2,3‐dihydro‐1‐methyl‐2‐oxo‐5‐phenyl‐1‐H‐1,4‐benzodiazepin‐3‐yl)‐1H‐indole‐2‐carboxamide)) is a selective cholecystokinin receptor antagonist. It effectively blocks the anorectic effects of both exogenous cholecystokinin-octapeptide (CCK8) and (+)‐fenfluramine in rats. This suggests a role of endogenous CCK in mediating the appetite-suppressing action of (+)‐fenfluramine. MK-329 itself doesn't impact food intake, indicating its antagonist action is specific to CCK receptors.

N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)1H-2-carboxamide [(+/-)-[3H]L-364,718]

    Compound Description: N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)1H-2-carboxamide [(+/-)-[3H]L-364,718] is a tritiated, highly potent cholecystokinin-A (CCK-A) receptor antagonist. It's used as a radioligand in binding studies to investigate the structure and function of CCK-A receptors in rat pancreatic membranes. Chemical modification studies using this compound have revealed the importance of sulfhydryl, arginyl, and histidyl residues in the ligand-binding domain of the CCK-A receptor.

Classification

This compound is classified as a benzodiazepine derivative, which are known for their psychoactive effects and are widely used in the treatment of anxiety, insomnia, and other disorders. The specific structural features of this compound may contribute to unique therapeutic actions or side effects compared to other benzodiazepines.

Synthesis Analysis

The synthesis of 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves multi-step synthetic pathways that integrate various chemical reactions.

General Synthetic Method

  1. Starting Materials: The synthesis begins with the preparation of the benzodiazepine core, which can be achieved through cyclization reactions involving appropriate precursors such as amino acids or hydrazones.
  2. Functionalization: The introduction of the nitro and fluoro groups can be performed via electrophilic aromatic substitution reactions. The fluorination can be achieved using reagents like Selectfluor or via nucleophilic substitution methods.
  3. Urea Formation: The final step involves the formation of the urea linkage by reacting an isocyanate or carbamate with an amine derived from the benzodiazepine structure.

The exact conditions (temperature, solvent, reaction time) can vary based on the specific reagents used and desired purity of the product.

Molecular Structure Analysis

The molecular structure of 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea can be described as follows:

Key Features

  • Benzodiazepine Core: Characterized by a fused ring system containing a diazepine moiety.
  • Substituents: The presence of a 4-fluoro and 3-nitro group on the phenyl ring significantly alters the electronic properties and steric hindrance around the benzodiazepine structure.

Structural Data

The compound has a complex three-dimensional arrangement that influences its interaction with biological targets. Computational modeling and X-ray crystallography can provide insights into its conformation and potential binding sites.

Chemical Reactions Analysis

The chemical reactivity of 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea includes:

Typical Reactions

  1. Nucleophilic Substitution: The compound may undergo nucleophilic attack at the carbonyl carbon of the urea moiety.
  2. Electrophilic Aromatic Substitution: The aromatic rings can participate in further substitutions due to the electron-withdrawing effects of the nitro group.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis of the urea bond could occur.

These reactions are critical for modifying the compound to enhance its pharmacological profile or to create derivatives with improved efficacy.

Mechanism of Action

The mechanism of action for compounds like 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyldihydrobenzodiazepin) typically involves modulation of neurotransmitter systems:

Key Mechanisms

  1. GABA Receptor Modulation: Benzodiazepines primarily act by enhancing the effect of gamma-Aminobutyric acid (GABA) at GABA_A receptors, leading to increased neuronal inhibition.
  2. Anxiolytic Effects: The modifications in this compound may enhance its binding affinity or selectivity towards specific GABA_A receptor subtypes, potentially leading to reduced anxiety with fewer side effects.
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyldihydrobenzodiazepin) include:

Properties

PropertyValue
Molecular WeightApproximately 400 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
Melting PointNot explicitly listed; expected to vary based on synthesis
StabilityStable under normal conditions; sensitive to strong acids/bases

These properties dictate how the compound can be handled in laboratory settings and its potential formulation into pharmaceuticals.

Applications

The applications of 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-octanoyl-dihydrobenzodiazepin) are primarily in medicinal chemistry:

Potential Uses

  1. Pharmaceutical Development: As a candidate for treating anxiety disorders, insomnia, or seizures.
  2. Research Tool: Used in studies investigating GABAergic mechanisms and developing new anxiolytics with improved safety profiles.
  3. Chemical Biology: Investigating interactions with biological targets to elucidate mechanisms underlying neurological disorders.

Properties

CAS Number

1796920-47-2

Product Name

3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

IUPAC Name

1-(4-fluoro-3-nitrophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Molecular Formula

C23H18FN5O4

Molecular Weight

447.426

InChI

InChI=1S/C23H18FN5O4/c1-28-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)26-21(22(28)30)27-23(31)25-15-11-12-17(24)19(13-15)29(32)33/h2-13,21H,1H3,(H2,25,27,31)

InChI Key

NMJRGNIBOOEVDL-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.